![molecular formula C16H22N2O2 B2870858 1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2309587-06-0](/img/structure/B2870858.png)
1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine
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Overview
Description
1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the ethoxyphenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones to alcohols or amines to amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine has several applications in scientific research
Biological Activity
1-[1-(2-Ethoxybenzoyl)azetidin-3-yl]pyrrolidine is a complex organic compound notable for its unique structural features, including azetidine and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H22N2O2, with a molecular weight of approximately 274.36 g/mol. The compound's structure includes:
- Azetidine Ring : A five-membered ring containing one nitrogen atom.
- Pyrrolidine Ring : Another five-membered ring that contributes to the compound's overall stability and reactivity.
- 2-Ethoxybenzoyl Moiety : This group enhances the lipophilicity of the compound, potentially improving its bioavailability.
Biological Activities
Research indicates that compounds containing azetidine and pyrrolidine structures often exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have shown that derivatives of azetidine and pyrrolidine can inhibit cancer cell proliferation. For instance, research on similar compounds has demonstrated their ability to target specific pathways in cancer cells:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK.
- Case Study : A derivative with similar structural features exhibited an IC50 value of 8.5 µM against human breast cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Preliminary tests showed that the compound demonstrated activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Research Findings : Similar compounds have been reported to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
Synthesis and Reaction Pathways
The synthesis of this compound involves several steps:
- Formation of Azetidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of Pyrrolidine Ring : Nucleophilic substitution reactions.
- Attachment of Ethoxyphenyl Group : Friedel-Crafts acylation or alkylation reactions.
These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(Pyrrolidin-3-yl)azetidin-3-ol | Contains both azetidine and pyrrolidine | Exhibits different biological properties due to hydroxyl group |
Ethyl 2-(azetidin-3-yl)-4-methylphenylacetate | Contains an ester functional group | May exhibit different solubility and stability |
These comparisons highlight how variations in substituents can significantly influence biological activities and chemical properties .
Properties
IUPAC Name |
(2-ethoxyphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15-8-4-3-7-14(15)16(19)18-11-13(12-18)17-9-5-6-10-17/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKHXDMMJNQRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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